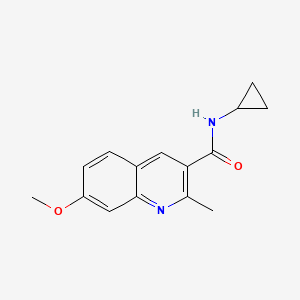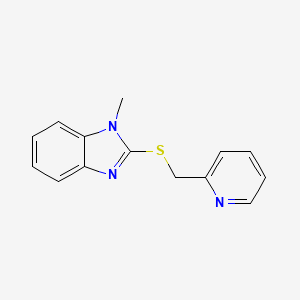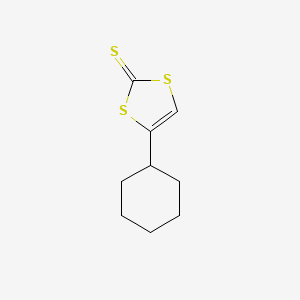
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide, also known as ADMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which regulates the metabolism of endogenous nitric oxide synthase (NOS) inhibitors.
科学研究应用
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been investigated for its potential role in the treatment of cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis.
作用机制
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide acts as a potent and selective inhibitor of DDAH, which regulates the metabolism of endogenous NOS inhibitors. By inhibiting DDAH, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide increases the levels of endogenous NOS inhibitors, resulting in decreased nitric oxide (NO) production. The decreased NO production leads to reduced vasodilation, increased vascular resistance, and increased blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease NO production, increase vascular resistance, and increase blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, resulting in decreased inflammation. In addition, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for DDAH, which makes it an ideal tool for investigating the role of DDAH in various disease conditions. However, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its potency can vary depending on the source of DDAH used in the assay.
未来方向
There are several future directions for 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide research. One direction is to investigate the potential therapeutic applications of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in various disease conditions, such as cardiovascular diseases and cancer. Another direction is to investigate the role of DDAH in various disease conditions and to develop new inhibitors of DDAH. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in vivo, as well as its potential side effects.
合成方法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide involves the reaction of 2,3-dimethylcyclohexanone with piperazine and acetic anhydride, followed by the addition of N-chlorosuccinimide and sodium acetate. The resulting product is then purified by column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-15(13(12)2)17-16(21)11-18-7-9-19(10-8-18)14(3)20/h12-13,15H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMHSPMHOYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)



![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)



